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Introduction

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are versatile reagents in
organic synthesis, particularly for the preparation of ketones. The use of N-methoxy-N-
methylacetamide and its derivatives offers a reliable and high-yielding method for the
synthesis of a wide array of functionalized ketones. This approach, known as the Weinreb
Ketone Synthesis, circumvents the common issue of over-addition of organometallic reagents
that often plagues syntheses using esters or acid chlorides, which can lead to the formation of
tertiary alcohols as byproducts.[1][2][3] The stability of the tetrahedral intermediate, formed by
the chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen, is key
to the success of this method, allowing for the isolation of the desired ketone upon acidic
workup.[1][3]

These application notes provide detailed protocols and data for the synthesis of functionalized
ketones, including biaryl ketones and a-chloro ketones, using N-methoxy-N-methylacetamide
and its derivatives.

Key Advantages of Using N-Methoxy-N-
methylamides:
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o High Selectivity: Prevents the formation of tertiary alcohol byproducts due to the stability of
the chelated intermediate.[1][3]

o High Yields: Generally provides ketones in good to excellent yields.[4][5]

o Broad Substrate Scope: Tolerates a wide range of functional groups on both the Weinreb
amide and the organometallic reagent.[4][6]

e Versatility: Can be used with various organometallic reagents, including Grignard reagents
and organolithium species.[1][5]

General Reaction Workflow

The overall process involves the reaction of an N-methoxy-N-methylamide with an
organometallic reagent to form a stable intermediate, which is then hydrolyzed to yield the
ketone.
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Caption: General workflow for the synthesis of functionalized ketones.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition of the organometallic reagent to the
carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by
chelation of the metal ion with both the carbonyl oxygen and the methoxy oxygen. This stable
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intermediate prevents further addition of the organometallic reagent. Subsequent acidic workup
protonates the intermediate, which then collapses to form the ketone.
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Caption: Simplified mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
Biaryl Ketones

This protocol is adapted from the work of Li and Szostak for the arylation of N-methoxy-N-
methylamides with functionalized Grignard reagents.[4]

Materials:
* N-methoxy-N-methylbenzamide (or other aromatic Weinreb amide)

¢ Aryl bromide or iodide
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e i-PrMgCI-LiCl (1.3 M in THF)

e Anhydrous toluene

o Saturated aqueous NH4CI solution

o Ethyl acetate

e Anhydrous Na2S0O4 or MgSO4

« Silica gel for column chromatography
Procedure:

o Preparation of the Grignard Reagent: To a solution of the aryl bromide or iodide (1.2 equiv) in
anhydrous toluene (to make a 0.25 M solution with respect to the Weinreb amide) at -20 °C
under an inert atmosphere (e.g., argon), add i-PrMgCI-LiCl (1.2 equiv) dropwise. Stir the
mixture at -20 °C for 1-3 hours to complete the Mg/halide exchange.

o Reaction: To the freshly prepared Grignard reagent, add a solution of the N-methoxy-N-
methylbenzamide (1.0 equiv) in anhydrous toluene dropwise at -20 °C.

e Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Quench the reaction by the addition of saturated aqueous NH4CI solution.
o Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

e Drying and Concentration: Combine the organic layers, dry over anhydrous Na2S0O4 or
MgSO04, filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to afford
the desired biaryl ketone.

Protocol 2: Synthesis of an a-Siloxy Ketone
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This protocol is an example of the reaction of a Weinreb amide with an organolithium reagent.

[1]

Materials:

a-siloxy Weinreb amide

e n-butyllithium (n-BuLi) in hexanes

e Anhydrous tetrahydrofuran (THF)

o Saturated aqueous NH4CI solution

o Ethyl acetate

e Anhydrous Na2S04

« Silica gel for column chromatography

Procedure:

o Reaction Setup: Dissolve the a-siloxy Weinreb amide (1.0 mol equiv) in dry THF (to make a
0.12 M solution) in a flask under an argon atmosphere. Cool the solution to -78 °C using a
dry ice/acetone bath.

» Addition of Organolithium Reagent: Add n-butyllithium (1.1 mol equiv) dropwise to the cooled
solution.

e Reaction: Stir the resulting solution at -78 °C for 2.5 hours.

e Workup: Quench the reaction with saturated aqueous NH4CI.

o Extraction: Extract the mixture three times with ethyl acetate.

e Drying and Concentration: Combine the organic layers, dry over anhydrous Na2S04, filter,
and concentrate under reduced pressure.
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 Purification: Purify the residue by flash column chromatography on silica gel to yield the a-

siloxy ketone.

Data Presentation

The following table summarizes the synthesis of various functionalized biaryl ketones from the
corresponding N-methoxy-N-methylamides and functionalized Grignard reagents, with data
adapted from Li and Szostak (2020).[4]
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Weinreb .
. Aryl Halide Product (R- .
Entry Amide (R- Yield (%)
(Ar-X) CO-Ar)

CON(OMe)Me)
N-methoxy-N- 4-

1 methylbenzamid 4-bromoanisole methoxybenzoph 94
e enone
N-methoxy-N- 3- 3-

2 methylbenzamid bromofluorobenz ~ fluorobenzophen 72
e ene one
N-methoxy-N- 3- 3-

3 methylbenzamid bromobenzonitril cyanobenzophen 73
e e one
N-methoxy-N- 4-

4 methylbenzamid 4-bromotoluene methylbenzophe 88
e none
N-methoxy-N- 4- 4-

5 methylbenzamid bromochlorobenz  chlorobenzophen 85
e ene one
N-methoxy-N- 1-bromo-4- 4-

6 methylbenzamid (trifluoromethyl)b  (trifluoromethylb 91
e enzene enzophenone
N-methoxy-N-

4-methoxy-4'-

methyl-4-

7 _ 4-bromotoluene methylbenzophe 92
methoxybenzami

none

de
N-methoxy-N- 4-chloro-4'-

8 methyl-4- 4-bromoanisole methoxybenzoph 89
chlorobenzamide enone

9 N-methoxy-N- 4-bromotoluene 4- 95
methyl-4- (trifluoromethyl)-
(trifluoromethyl)b 4'-
enzamide
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methylbenzophe

none
N-methoxy-N- 2-(4-
10 methyl-2- 4-bromoanisole methoxybenzoyl) 86
naphthamide naphthalene
3-
Ataluren derived Ataluren-derived
11 bromobenzonitril 70
Weinreb amide biaryl ketone
e
Adapalene-
Adapalene )
) ) o derived
12 derived Weinreb 4-bromopyridine ] 82
) heterocyclic
amide
ketone
Probenecid 4- Probenecid-
13 derived Weinreb bromobenzonitril  derived biaryl 65

amide

e

ketone

Application in the Synthesis of Functionalized

Ketones
o-Chloro Ketones

Functionalized N-methoxy-N-methylacetamides can serve as precursors to functionalized
ketones. For example, 2-chloro-N-methoxy-N-methylacetamide can be used to synthesize a-
chloro ketones, which are valuable intermediates in organic synthesis. These compounds can
be used in the preparation of biologically active molecules such as 2-alkyl-4-quinolones.

Conclusion

The use of N-methoxy-N-methylacetamide and its derivatives provides a robust and efficient
methodology for the synthesis of a diverse range of functionalized ketones. The Weinreb
Ketone Synthesis is a cornerstone reaction in modern organic chemistry, finding applications in
natural product synthesis, drug discovery, and materials science. The protocols and data
presented herein offer a practical guide for researchers and professionals in these fields to
effectively utilize this powerful synthetic tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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